1,3,5-Trifluorobenzene

Descripción

Contextual Significance of Fluorinated Aromatics in Chemical Science

Fluorinated aromatic compounds, a class of organic molecules featuring one or more fluorine atoms attached to an aromatic ring, hold a position of considerable importance in modern chemical science. numberanalytics.com The introduction of fluorine, the most electronegative element, into an aromatic system dramatically alters the molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This strategic substitution can lead to enhanced thermal stability, greater metabolic resistance, and modified reactivity, making these compounds highly valuable. numberanalytics.com

The unique characteristics imparted by fluorine have driven the application of fluorinated aromatics across diverse fields. In medicinal chemistry and pharmaceuticals, they are integral to the design of effective drugs, such as antibiotics and anticancer agents. numberanalytics.comnumberanalytics.comrsc.org The agrochemical industry utilizes them in the synthesis of advanced pesticides and herbicides. numberanalytics.com Furthermore, in materials science, fluorinated aromatics are key components in the creation of high-performance polymers, liquid crystals, and materials for organic light-emitting diodes (OLEDs) with improved durability and specific optical properties. numberanalytics.comresearchgate.net The deliberate incorporation of fluorine allows chemists to fine-tune molecular properties, justifying the development of sophisticated synthetic methods to access these valuable compounds. researchgate.net

Overview of 1,3,5-Trifluorobenzene as a Model Compound

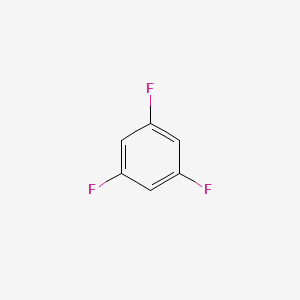

Among the array of fluorinated aromatics, this compound (sym-trifluorobenzene) serves as a particularly important model compound for fundamental research. Its high degree of symmetry, with three fluorine atoms positioned symmetrically around the benzene (B151609) ring, simplifies the analysis of spectroscopic data, such as proton and fluorine nuclear magnetic resonance (NMR) and rotational Raman spectra. sigmaaldrich.comchemicalbook.comsolubilityofthings.com This symmetrical structure provides a clear platform to investigate the effects of fluorine substitution on the aromatic system. solubilityofthings.com

This compound is a colorless liquid at room temperature and is generally insoluble in water but soluble in many organic solvents. chemicalbook.comsolubilityofthings.comforecastchemicals.com Its distinct physicochemical properties, arising from the strong C-F bonds, make it a subject of interest for studying intermolecular interactions and local ordering in liquids and supercritical fluids. researchgate.net The compound's reactivity and electronic properties are significantly influenced by the three highly electronegative fluorine atoms, making it a valuable building block in organic synthesis for creating more complex fluorinated molecules. solubilityofthings.comchemimpex.com It is frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comguidechem.com For these reasons, fluorinated benzenes, including this compound, are often selected as model compounds for scientific investigation. cdnsciencepub.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃F₃ |

| Molecular Weight | 132.085 g/mol |

| CAS Number | 372-38-3 |

| Appearance | Clear, colorless liquid |

| Density | 1.277 g/mL at 25 °C |

| Melting Point | -5.5 °C |

| Boiling Point | 75-76 °C |

| Refractive Index | n20/D 1.414 |

| Solubility | Insoluble in water; soluble in organic solvents |

Sources: sigmaaldrich.comchemicalbook.comsolubilityofthings.comforecastchemicals.comfishersci.ca

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and detailed examination of this compound strictly within the context of academic research. The objective is to present scientifically accurate information pertaining to its fundamental chemical and physical characteristics, established synthesis methodologies, and documented reactivity. Furthermore, this article will explore its applications as a building block in organic synthesis and as a model system in physical chemistry studies.

This analysis will adhere strictly to the outlined sections. It will not include information on dosage, administration, or safety and adverse effect profiles. The content is curated from diverse, authoritative scientific sources to ensure a professional and accurate representation of the compound's role in chemical science.

Structure

3D Structure

Propiedades

IUPAC Name |

1,3,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUKFFRPLNTYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190686 | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

104.0 [mmHg] | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

372-38-3 | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 372-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN94C411F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3,5 Trifluorobenzene and Its Derivatives

Classical and Contemporary Approaches to 1,3,5-Trifluorobenzene Synthesis

This compound is a significant fluorinated compound with applications in pharmaceuticals and liquid crystal materials. guidechem.com Its synthesis has been approached through various methods, primarily involving the manipulation of halogenated precursors.

Preparation from Halogenated Precursors (e.g., 1,3,5-Trichlorobenzene)

A primary route to this compound involves the fluorination of 1,3,5-trichlorobenzene (B151690). This transformation is typically achieved through halogen exchange reactions, often employing an alkali metal fluoride (B91410) as the fluorinating agent.

One documented method involves reacting crude 1,3,5-trichlorobenzene with anhydrous potassium fluoride in the presence of a phase transfer catalyst. guidechem.com The reaction mixture is heated to reflux for several hours. guidechem.com Post-reaction, the solvent is removed, and the desired product is isolated via steam distillation and subsequent extraction. guidechem.com Another approach utilizes an autoclave, where 1,3,5-trichlorobenzene is heated with dry potassium fluoride (KF) in a solvent like sulpholane. chemicalbook.com A catalyst may also be added to facilitate the reaction. chemicalbook.com For instance, a mixture of 1,3,5-trichlorobenzene, sulpholane, 3-nitrodimethylbenzamide, and dry KF was heated to 220°C for 48 hours, yielding this compound. chemicalbook.com

In a specific example, 1,3,5-trichlorobenzene was reacted with potassium fluoride in dimethylimidazolidinone (DMI) at temperatures between 275 to 325°C to produce this compound. google.com This process can be tailored to optimize the yield of the intermediate, this compound. google.com

| Starting Material | Reagents | Solvent | Temperature | Time | Yield of this compound |

| 1,3,5-Trichlorobenzene | Anhydrous Potassium Fluoride, Phase Transfer Catalyst | Not specified | Reflux | 6-14 hours | Not specified |

| 1,3,5-Trichlorobenzene | Dry Potassium Fluoride, 3-nitrodimethylbenzamide, CNC catalyst | Sulpholane | 220°C | 48 hours | 74% (of theory) |

| 1,3,5-Trichlorobenzene | Potassium Fluoride | Dimethylimidazolidinone (DMI) | 275-325°C | Not specified | High yield |

Halogen Exchange Reactions

Halogen exchange is a fundamental method for introducing fluorine into aromatic rings. In the context of this compound synthesis, this typically involves the replacement of chlorine or bromine atoms with fluorine. The process often utilizes alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF). google.com

The effectiveness of this reaction can be influenced by the choice of solvent and the physical properties of the fluorinating agent. For instance, the use of polar aprotic solvents such as N-methyl pyrrolidinone or 1,3-dimethyl-2-imidazolidinone (B1670677) is common. google.com Substantially anhydrous and finely-divided KF or CsF are preferred, with amorphous or spray-dried forms being particularly effective. google.com The reaction temperature for processes using KF can range from 290 to 350°C. google.com

The conversion of dichlorobenzenes to difluorobenzenes is a stepwise process that proceeds through a chlorofluorobenzene intermediate. google.com While it was once believed that such reactions were prone to side reactions and poor yields for incompletely halogenated compounds, it has been demonstrated that incompletely fluorinated benzenes can be prepared in good yield from their corresponding chlorinated precursors. google.com For instance, moderate yields (56%) of this compound have been obtained from the fluorination of trichlorobenzenes with KF in dimethyl sulfone. google.comgoogle.com

Electrophilic Aromatic Substitution for Functionalization

The electron-withdrawing nature of the fluorine atoms in this compound deactivates the aromatic ring towards electrophilic substitution. However, functionalization is still possible under specific conditions.

One example is the nitration of this compound to produce 1,3,5-trifluoro-2,4,6-trinitrobenzene. google.com This reaction is carried out by heating this compound with a mixture of potassium nitrate (B79036) and fuming sulfuric acid. google.com Careful temperature control is crucial; the initial addition of this compound is maintained between 30°C and 50°C, after which the temperature is raised to 140°C to 160°C. google.com

Another functionalization is bromination. The reaction of this compound can lead to the formation of brominated derivatives like 1,3,5-tribromo-2,4,6-trifluorobenzene (B1581980). The fluorine atoms direct the incoming electrophile (bromine) to the positions ortho and para to them, which correspond to the 1,3,5-positions in this case.

Green Chemistry Principles in this compound Synthesis

Efforts to align the synthesis of fluorinated aromatics with green chemistry principles focus on developing more sustainable and environmentally friendly methods. numberanalytics.com This includes the use of less toxic reagents and milder reaction conditions. numberanalytics.com

One area of advancement is the development of new fluorinating agents and catalytic systems. numberanalytics.com For example, transition metal-catalyzed fluorination has enabled efficient and regioselective fluorination of aromatic rings. numberanalytics.com Electrochemical methods are also emerging as a promising and sustainable alternative to traditional techniques. numberanalytics.comnumberanalytics.com

Mechanochemical synthesis, such as ball milling, offers a solvent-minimal or solvent-free approach to organic reactions. rsc.org A solid-state nucleophilic aromatic fluorination method using a combination of potassium fluoride and a quaternary ammonium (B1175870) salt has been developed, which eliminates the need for high-boiling, toxic solvents like DMSO. rsc.org This method operates under ambient conditions and is more energy-efficient. rsc.org

Furthermore, enzymatic synthesis is being explored as a green route to fluorinated compounds. nih.gov While challenging due to the stability of the C-F bond, biocatalytic methods hold promise for the large-scale, environmentally benign production of fluorinated molecules. nih.gov

Derivatization Strategies of this compound

This compound serves as a versatile starting material for the synthesis of various functionalized derivatives.

Synthesis of Trifluorobenzaldehyde

Fluorobenzaldehydes are important intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. guidechem.com One method for preparing 2,4,6-trifluorobenzaldehyde (B1297852) from this compound involves a lithiation-formylation sequence. guidechem.com

The process begins with the preparation of a lithium diisopropylamide (LDA) solution in tetrahydrofuran. guidechem.com This LDA solution is then added dropwise to a solution of this compound at a very low temperature (-85 to -80°C) under a nitrogen atmosphere. guidechem.com After an incubation period, dimethylformamide (DMF) is added, and the reaction mixture is warmed. guidechem.com The reaction is then quenched with glacial acetic acid to yield the desired 2,4,6-trifluorobenzaldehyde. guidechem.com

Another approach to a related compound, 2,4,5-trifluorobenzaldehyde, involves the cyanation of 1,2,4-trifluorobenzene (B1293510) followed by oxidation. While not a direct derivatization of this compound, it highlights a common synthetic strategy for producing trifluorobenzaldehydes. A more direct synthesis of bis(2,4,5-trifluorophenyl)methanone starts with the Grignard reaction of 1-bromo-2,4,5-trifluorobenzene (B152817) with 2,4,5-trifluorobenzaldehyde, followed by oxidation of the resulting alcohol. nih.gov

| Derivative | Starting Material | Key Reagents | Key Conditions |

| 2,4,6-Trifluorobenzaldehyde | This compound | Lithium diisopropylamide (LDA), Dimethylformamide (DMF) | Low temperature (-85 to -80°C), Nitrogen atmosphere |

| 3,5-Difluoroaniline | This compound | Ammonia (B1221849) (aqueous or anhydrous) | Not specified |

| 3,5-Difluoroanisole (B31663) | This compound | Sodium methoxide (B1231860) | Not specified |

| 2,4,6-Trifluorobenzylamine | This compound | n-Butyl lithium, Potassium borohydride (B1222165), Thionyl chloride, etc. | Multi-step synthesis |

Preparation of Trifluorobenzylamine Compounds

Trifluorobenzylamine compounds are important intermediates in the pharmaceutical and agrochemical industries. For instance, 2,4,6-trifluorobenzylamine is a key component in the synthesis of the anti-AIDS drug Bictegravir. nih.gov

One synthetic route to 2,4,6-trifluorobenzylamine starts from this compound. This process involves a sequence of reactions including lithiation, formylation, reduction, halogenation, and a final replacement reaction. illinois.edu An alternative, though more cumbersome, industrial process begins with this compound and proceeds through n-butyl lithium aldehyde methylation, potassium borohydride reduction, thionyl chloride chlorination, and subsequent alkylation and hydrolysis to yield the target amine. nih.gov

Another approach to trifluorobenzylamines involves the catalytic hydrogenation of the corresponding nitrile precursor. For example, 2,4,6-trifluorobenzylamine can be prepared from 2,4,6-trifluorobenzonitrile (B12505) using a palladium catalyst in ethyl acetate (B1210297) under hydrogen pressure. cymitquimica.com A different method utilizes Raney-Ni as a catalyst for the reaction of 2,4,6-trifluorobenzonitrile with hydrogen in a methanol (B129727) solution of ammonia. illinois.edu

The synthesis of 3,4,5-trifluorobenzylamine (B151390) can be achieved through the fluorination of benzylamine (B48309) derivatives. A common industrial method involves the reaction of 3,4,5-trifluorobenzonitrile (B140964) with anhydrous ammonia in the presence of a catalyst under controlled temperature and pressure. An alternative starting material is pentachloro benzonitrile, which undergoes a multi-step fluorination process to selectively replace chlorine atoms with fluorine. cymitquimica.com

| Starting Material | Target Compound | Key Reagents and Conditions | Reference |

| This compound | 2,4,6-Trifluorobenzylamine | 1. Lithiation, 2. Formylation, 3. Reduction, 4. Halogenation, 5. Replacement | illinois.edu |

| 2,4,6-Trifluorobenzonitrile | 2,4,6-Trifluorobenzylamine | Pd catalyst, Ethyl acetate, H₂ (0.5 MPa), 90°C | cymitquimica.com |

| 3,4,5-Trifluorobenzonitrile | 3,4,5-Trifluorobenzylamine | Anhydrous ammonia, Catalyst | |

| Pentachloro benzonitrile | 3,4,5-Trifluorobenzylamine | Anhydrous KF, DMSO, TBAF, 70-90°C | cymitquimica.com |

Formation of Fluoroanisole Derivatives

Fluoroanisole derivatives are valuable intermediates in the synthesis of pharmaceuticals, pesticides, and liquid crystal materials. nih.gov A notable example is the preparation of 3,5-difluoroanisole from this compound. This transformation is accomplished by reacting this compound with a sodium methoxide solution in a suitable solvent. nih.gov This method is highlighted for its high product purity, yield, and a reduced number of reaction steps. nih.gov

Incorporation into Complex Molecular Architectures (e.g., (-)-epicatechin (B1671481) and its 3-O-gallate)

This compound serves as a versatile building block in the synthesis of complex natural products. It is notably used as an A-ring equivalent for the synthesis of catechin-class polyphenols like (-)-epicatechin and its 3-O-gallate. chemscene.comresearchgate.netoup.comnih.govsigmaaldrich.com The synthetic strategy involves the assembly of a lithiated fluorobenzene (B45895) species with an epoxy alcohol, followed by a pyran cyclization to form the core structure. chemscene.comresearchgate.netnih.gov

This approach has also been extended to the synthesis of the bis-C-glucosyl flavonoid, vicenin-2. The synthesis features the bis-C-glycosylation of this compound and subsequent aromatic nucleophilic substitution to replace the fluorine atoms with oxygen functionalities. scispace.com The key steps involve the lithiation of this compound followed by reaction with a protected sugar lactone. scispace.com

Strategies for Multisubstitution and Densely Functionalized Benzene (B151609) Units

This compound is a key starting material for the regioselective synthesis of multisubstituted benzene derivatives. chemistrystudent.com By leveraging nucleophilic aromatic substitution (SNA_r) and ortho-metalation, a variety of functional groups can be introduced onto the benzene ring in a controlled manner. chemistrystudent.com The electron-withdrawing nature of the fluorine atoms facilitates these transformations.

Synthesis of 1,3,5-Tribromo-2,4,6-trifluorobenzene

Synthesis of 5-Ethenyl-1,2,3-trifluorobenzene

5-Ethenyl-1,2,3-trifluorobenzene is a fluorinated building block with potential applications in materials science, particularly in the development of organic semiconductors and electronic devices. One common synthetic route involves the use of a trimethylsilyl-protected precursor, trimethyl((3,4,5-trifluorophenyl)ethynyl)silane. The reaction proceeds via deprotection, often using a base like potassium carbonate in methanol, followed by purification. Another synthetic approach involves the direct fluorination of ethynylbenzene derivatives under controlled conditions. Additionally, a synthetic route from 5-bromo-1,2,3-trifluorobenzene and vinyl acetate has been reported.

| Starting Material | Target Compound | Key Reagents and Conditions | Reference(s) |

| Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane | 5-Ethenyl-1,2,3-trifluorobenzene | K₂CO₃, MeOH | |

| Ethynylbenzene derivatives | 5-Ethenyl-1,2,3-trifluorobenzene | Direct fluorination | |

| 5-Bromo-1,2,3-trifluorobenzene | 5-Ethenyl-1,2,3-trifluorobenzene | Vinyl acetate |

Synthesis of Fluorinated(1,3,5)cyclophanes

Fluorinated 3.3cyclophanes are a class of strained molecules with unique structural and electronic properties. The synthesis of trifluoro- and hexafluoro3.3cyclophanes has been achieved using a TosMIC (tosylmethyl isocyanide) coupling reaction as a key step.

The synthesis of hexafluoro3.3cyclophane (F₆[3₃]CP) involves the TosMIC coupling between 1,3,5-tris(bromomethyl)-2,4,6-trifluorobenzene and TosMIC under phase-transfer conditions. This is followed by acid hydrolysis and reduction of the resulting ketone. A similar strategy is employed for the trifluoro-derivative (F₃[3₃]CP), where 1,3,5-tris(bromomethyl)-2,4,6-trifluorobenzene is coupled with a TosMIC adduct.

A crucial intermediate, 1,3,5-tris(bromomethyl)-2,4,6-trifluorobenzene, is prepared from this compound. The synthesis begins with the chloromethylation of this compound using chloromethyl methyl ether (ClCH₂OCH₃) and aluminum chloride (AlCl₃) in refluxing carbon disulfide. This is followed by a halogen exchange reaction with sodium bromide and ethyl bromide in DMF to yield the desired tris(bromomethyl) derivative.

| Precursor | Target | Key Reaction | Reference(s) |

| 1,3,5-Tris(bromomethyl)-2,4,6-trifluorobenzene and TosMIC | Hexafluoro3.3cyclophane | TosMIC coupling | |

| 1,3,5-Tris(bromomethyl)-2,4,6-trifluorobenzene and TosMIC adduct | Trifluoro3.3cyclophane | TosMIC coupling | |

| This compound | 1,3,5-Tris(bromomethyl)-2,4,6-trifluorobenzene | Chloromethylation followed by halogen exchange |

Theoretical and Computational Investigations of 1,3,5 Trifluorobenzene

Quantum Chemical Studies on Electronic Structure and Conformation

Theoretical and computational chemistry provides powerful tools to understand the intricate properties of molecules at an electronic level. For 1,3,5-trifluorobenzene, these methods have been crucial in elucidating the structure and behavior of its radical ions, which are key intermediates in various chemical reactions.

The radical anion of this compound has been a subject of intensive theoretical and experimental research. researchgate.net Unlike the neutral molecule, polyfluorinated benzene (B151609) radical anions are typically nonplanar pseudo-π-radicals. researchgate.net Quantum chemical studies reveal that the this compound radical anion does not possess a planar structure. Instead, its potential energy surface (PES) is characterized by nonplanar stationary structures. researchgate.netresearchgate.net Experimental data, obtained for the first time using optically detected Electron Spin Resonance (ESR) spectroscopy, combined with computational results, point towards rapid interconversions among these nonplanar conformations. researchgate.netresearchgate.net These dynamic transformations occur through a process known as pseudorotation, which involves movement between different distorted geometries of the anion. researchgate.net

The potential energy surface (PES) of the this compound radical anion has been extensively studied using Density Functional Theory (DFT), particularly with the B3LYP and BHHLYP functionals. researchgate.netresearchgate.net These calculations have shown that the PES is a pseudorotation surface composed of nonplanar structures. researchgate.net The energy barriers associated with the interconversion pathways between these structures are relatively low. Calculations indicate that the energy barrier for this pseudorotation is 3.2 kcal/mol when using the B3LYP functional and 4.3 kcal/mol with the BHHLYP functional. researchgate.net The low magnitude of these barriers supports the experimental observation of fast interconversions between the different nonplanar conformations of the radical anion. researchgate.netresearchgate.net

Table 1: Calculated Energy Barriers for Pseudorotation in this compound Radical Anion This table presents the energy barriers for the interconversion between nonplanar conformations as calculated by different DFT functionals.

| DFT Functional | Calculated Energy Barrier (kcal/mol) |

| B3LYP | 3.2 researchgate.net |

| BHHLYP | 4.3 researchgate.net |

The first successful observation of the this compound radical anion was achieved using level crossing (MARY) spectroscopy and later confirmed with optically detected ESR. researchgate.nettandfonline.com These studies yielded an experimental hyperfine coupling (HFC) constant of 7.2–7.5 mT, arising from the interaction with the three equivalent fluorine nuclei. researchgate.nettandfonline.comresearchgate.net The coherent lifetime of the radical anion was determined to be approximately 20 ns at room temperature. tandfonline.com

Computational studies using the BHHLYP/6-31+G* level of theory have calculated the HFC constants for different points along the pseudorotation pathway. researchgate.net These calculations show how the HFC values for the fluorine nuclei change as the molecule distorts from a transition state to a minimum energy structure.

Table 2: Calculated Hyperfine Coupling (HFC) Constants for Fluorine Nuclei in this compound Radical Anion Structures This table displays the HFC constants for fluorine (¹⁹F) nuclei in the C₂ transition state and Cₛ minimum energy structures on the potential energy surface, as obtained from BHHLYP/6-31+G calculations.*

| Structure (Symmetry) | HFC for F¹ (mT) | HFC for F³ (mT) | HFC for F⁵ (mT) |

| Transition State (C₂) | 13.9 researchgate.net | 13.9 researchgate.net | -1.7 researchgate.net |

| Minimum (Cₛ) | 1.9 researchgate.net | 1.9 researchgate.net | 17.7 researchgate.net |

The this compound radical cation (TFBZ⁺) exhibits complex vibronic interactions due to the Jahn-Teller (JT) and pseudo-Jahn-Teller (PJT) effects. researchgate.netrsc.org The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove this degeneracy. wikipedia.org

In TFBZ⁺, the electronic ground state (X̃²E'') is energetically well-separated from its excited states. researchgate.net However, the first three excited electronic states (òA₂'', B̃²E', and C̃²A₁') are close in energy to each other. rsc.org This proximity leads to strong multi-state, multi-mode vibronic interactions. Quantum dynamical investigations have established a series of low-energy conical intersections that arise from these JT and PJT interactions among the excited states. researchgate.netrsc.org These intersections create pathways for ultrafast internal conversion processes, which have a significant impact on the fluorescence properties of the radical cation. researchgate.net The study of these nonadiabatic effects is crucial for understanding the structure and dynamics of the excited states of TFBZ⁺ and other fluorinated benzene derivatives. rsc.org

Hyperfine Coupling Constants in Radical Anions

Computational Modeling of Intermolecular Interactions

In the condensed phase, intermolecular forces govern the local structure and properties of this compound. Studies combining neutron diffraction experiments and molecular dynamics simulations have provided evidence for the formation of dimers in the neat liquid. researchgate.netjussieu.fr At ambient conditions, a distinct short-range local ordering exists, which involves dimers where two this compound molecules adopt a parallel stacked configuration. researchgate.net

This local ordering is sensitive to changes in temperature and density. As the temperature increases under isobaric conditions (e.g., at 16 MPa), the parallel stacked dimer structure is progressively weakened. researchgate.net However, even in the supercritical domain at reduced densities, a significant proportion of these dimers persist, indicating a notable interaction strength. researchgate.net Theoretical calculations have estimated the interaction energy for the this compound dimer to be -5.9 kcal/mol. aip.org The stability of this dimer is attributed to favorable π-stacking interactions, influenced by the molecule's electrostatic potential. researchgate.netaip.org

Structural Stability under Supercritical Conditions

The structural arrangement of this compound has been a subject of detailed investigation under a range of physical conditions, from the liquid state to the supercritical domain. Studies utilizing neutron diffraction combined with molecular dynamics simulations have provided significant insights into its local ordering.

At ambient conditions, this compound exhibits a distinct short-range local order characterized by the formation of dimers. researchgate.net In these dimers, the molecules adopt a parallel stacked configuration with an average intermolecular distance of less than 4 Å. researchgate.netresearchgate.net This tendency to form stacked pairs is a notable feature of its liquid structure.

Investigations into the stability of these structures under supercritical conditions have revealed a progressive evolution of this local ordering. researchgate.netu-bordeaux.fr A study conducted under isobaric conditions at 16 MPa showed that as the temperature was increased towards 573 K (the critical temperature being 530 K), the short-range ordering involving parallel stacked dimers was progressively weakened. researchgate.net Further analysis under isothermal conditions at 573 K demonstrated that as the density was lowered, the orientational ordering became more random. researchgate.net However, even at a reduced density of approximately 0.43 (ρ/ρc), a significant proportion of dimers (about two-thirds of the amount at ambient conditions) were still present. researchgate.net This indicates that the dimer configuration possesses considerable stability, persisting even into the low-density supercritical state.

| Condition | Observation | Reference |

| Ambient | Short-range local order with parallel stacked dimers. | researchgate.netresearchgate.net |

| Isobaric (P=16 MPa), increasing T to 573 K | Progressive weakening of the local ordering and dimer configuration. | researchgate.net |

| Isothermal (T=573 K), decreasing density | Orientational ordering becomes more random, but dimers persist. | researchgate.net |

C-H...π Interactions in Complexes with Acetylene (B1199291) and other Aromatic Systems

The nature of non-covalent interactions involving this compound, particularly C-H...π interactions, has been explored through computational studies. These interactions are crucial in understanding molecular recognition and the structure of molecular complexes.

Meta-hybrid density functional theory (DFT) calculations have been employed to analyze the interactions between this compound and acetylene. researchgate.net Unlike the classic T-shaped structure observed in the benzene-acetylene complex, where the acetylene is centered above the aromatic ring, the most stable configuration for the this compound-acetylene complex is different. researchgate.netresearchgate.net The lowest energy structure for this complex involves a combination of both C-H...π and C-H...F hydrogen bonds. researchgate.netresearchgate.net This highlights the significant role of the fluorine substituents in directing the intermolecular geometry. The substitution of hydrogen with fluorine atoms alters the electronic properties of the ring, affecting the strength and nature of these weak interactions. researchgate.net

In these complexes, a red-shift in the vibrational frequency of the C-H bond stretching mode that interacts with the π-cloud is observed. researchgate.net The acetylene molecule in the lowest-energy structure of its complex with this compound shows a significant red-shift and a change in the intensity of the corresponding vibrational frequency compared to an isolated acetylene molecule. researchgate.net

Furthermore, the interaction of this compound with other aromatic systems, such as benzene, has been investigated to understand π-stacking phenomena. chemrxiv.orgchemrxiv.org These studies show a preference for parallel-displaced and twisted conformations over a face-to-face sandwich structure, which is explained by the mixing of monomer molecular orbitals. researchgate.net

| Complex | Computational Method | Key Findings | Reference |

| This compound-Acetylene | M06-2X/6-311+G(d,p) | The lowest energy configuration possesses both C-H...π and C-H...F interactions. | researchgate.netresearchgate.net |

| This compound-Benzene | MP2/aug-cc-pVDZ | Interaction energy components (electrostatic, exchange, induction, dispersion) govern IR intensity changes upon complex formation. | chemrxiv.org |

| This compound Dimer | Quantum Chemical Methods | Preference for parallel-displaced (PD) and twisted (TW) conformations over sandwich (S) structure. | researchgate.net |

Molecular Electrostatic Potential Analysis

Molecular electrostatic potential (MEP) analysis is a valuable computational tool for understanding the electronic distribution in a molecule and predicting its interaction patterns. For this compound, MEP analysis helps to explain its behavior in forming complexes with other molecules.

Due to the symmetrical substitution of three electronegative fluorine atoms on the benzene ring, this compound has a negligible quadrupole moment. acs.orgnih.gov This is in stark contrast to benzene, which has a large negative quadrupole moment, and hexafluorobenzene, which has a large positive one. acs.orgnih.gov This near-zero quadrupole moment significantly influences its intermolecular interactions. For instance, in complexes with small polar molecules like water or ammonia (B1221849), the interaction is not dominated by simple electrostatic attraction to the face of the ring but is often stabilized by the formation of cyclic hydrogen bonds. acs.orgnih.gov

Computational studies examining the MEP surface of this compound have been used to rationalize the binding strengths and geometries of its complexes. researchgate.net The MEP map illustrates the electron-rich and electron-poor regions of the molecule. The fluorine atoms withdraw electron density from the aromatic ring, influencing the potential above the ring and around the C-H bonds. This distribution of charge explains why the lowest energy structure of the this compound-acetylene complex deviates from the typical T-shape and instead adopts a configuration that maximizes favorable contacts, including C-H...F interactions. researchgate.netresearchgate.net The potential analysis is thus essential for interpreting the preferred binding sites for electrophilic and nucleophilic attack in intermolecular interactions. researchgate.netresearchgate.net

Conformational Landscape and Strain Analysis

As a substituted benzene derivative, this compound is a planar molecule. Its conformational landscape is primarily understood in the context of its intermolecular associations, such as dimer formation, rather than intramolecular rotational isomers. The strain within the molecule is largely related to the planarity of the aromatic ring and the geometric distortions that may occur upon complexation or interaction with other molecules.

Theoretical studies on the this compound dimer show a preference for conformations that are parallel-displaced or twisted, rather than a fully eclipsed sandwich arrangement. researchgate.netresearchgate.net This preference is a strategy to minimize repulsive forces and maximize attractive dispersion and electrostatic interactions. The fully eclipsed conformation is energetically unfavorable due to Pauli repulsion between the electron clouds of the monomers. researchgate.net The analysis of the potential energy surface for dimer formation reveals that the parallel-displaced structure represents a minimum energy conformation, contributing to the stability of dimers observed experimentally in the liquid and even supercritical phases. researchgate.net

While the neutral this compound molecule is planar, studies on its radical anion suggest a more complex potential energy surface. researchgate.net Quantum chemical calculations indicate that the radical anion undergoes fast interconversions between nonplanar conformations, suggesting a dynamic landscape. researchgate.net For the neutral molecule, hydrogenation leads to all-syn 1,3,5-trifluorocyclohexane. najah.edu Computational and solid-state analysis of this saturated derivative reveals interesting conformational preferences, where the highly polar triaxial arrangement of C-F bonds is observed in the solid state, despite gas-phase calculations favoring the tri-equatorial conformer. najah.edu This highlights the profound influence of the condensed phase environment on the conformational landscape.

Spectroscopic Characterization and Photophysical Properties of 1,3,5 Trifluorobenzene

Electronic Spectroscopy

The electronic structure of 1,3,5-trifluorobenzene has been extensively investigated using several spectroscopic methods. These studies provide detailed insights into the molecule's excited states and transition properties.

Electron-impact spectroscopy is a powerful technique for probing the electronic transitions of molecules, including those that are spin-forbidden. Studies on this compound have been conducted at various impact energies and scattering angles to identify its electronic transitions. aip.org

Research has shown that the electron-impact spectrum of this compound reveals distinct absorption maxima. A prominent feature is a transition observed at approximately 3.9 eV, which is attributed to a singlet-to-triplet π→π* transition. aip.orgcaltech.edu This type of transition, where an electron in a π bonding orbital is excited to a π* antibonding orbital with a simultaneous flip in its spin, is typically forbidden by selection rules but can be observed in electron-impact spectra. libretexts.org

In addition to this primary singlet-triplet excitation, another such transition has been identified at around 5.7 eV for this compound. aip.orgaip.orgcaltech.edu The molecule also exhibits three singlet-to-singlet transitions that are analogous to the well-known excitations in benzene (B151609) occurring at 4.90 eV, 6.20 eV, and 6.95 eV. aip.orgaip.org

Table 1: Electronic Transitions of this compound from Electron-Impact Spectra

| Transition Type | Energy (eV) | Analogy in Benzene (eV) |

| Singlet → Triplet (π→π*) | ~3.9 | - |

| Singlet → Triplet | ~5.7 | - |

| Singlet → Singlet | - | 4.90 |

| Singlet → Singlet | - | 6.20 |

| Singlet → Singlet | - | 6.95 |

Data sourced from electron-impact studies. aip.orgaip.org

The radical cation of this compound (C₆F₃H₃⁺) has been the subject of high-resolution spectroscopic studies, particularly using laser-induced fluorescence (LIF) in both the gas phase and inert gas matrices. capes.gov.braip.org These experiments provide detailed information about the ion's vibrational and electronic structure.

When this compound is ionized, its radical cation is formed. LIF excitation spectra of this cation show clearly resolved vibrational structures. aip.org The analysis of these spectra indicates that the dominant vibrational modes coupled to the electronic transition are the low-frequency ring distortion modes and the C-F stretching modes. aip.org A strong correlation has been observed between the vibrational frequencies in the neutral molecule and those in both the ground and excited electronic states of the ion. aip.org

High-resolution studies of the jet-cooled cation have allowed for the rotational structure to be nearly completely resolved. aip.org The analysis of these rotationally resolved spectra yields precise values for band origins, rotational constants, and parameters related to Jahn-Teller and Coriolis effects. aip.org

Two-photon spectroscopy is a nonlinear optical technique that allows for the investigation of electronic states that are not accessible via traditional one-photon absorption. This method has been employed to study the Rydberg states of this compound. globalauthorid.com Rydberg states are excited electronic states where one electron is in a high principal quantum number orbital, far from the molecular core.

(2+1) Resonance-Enhanced Multiphoton Ionization (REMPI) spectra of jet-cooled this compound have been recorded. researchgate.net These studies have successfully resolved the vibronic structure of Rydberg series that converge to the first ionization threshold of the molecule. For this compound, two distinct Rydberg series have been detected within the energy range of 66,000 to 69,100 cm⁻¹. researchgate.net

Laser Fluorescence Spectra of Radical Cations

Vibrational Spectroscopy

Vibrational spectroscopy probes the different modes of vibration within a molecule, providing a fingerprint that is unique to its structure and bonding.

The infrared absorption spectrum of this compound has been investigated to determine its vibrational frequencies and normal modes. niscpr.res.in The near-ultraviolet electronic absorption spectrum, which is vibronically induced, also provides a wealth of information about the vibrational modes in the first electronic excited state (¹A'₂). niscpr.res.in

The ¹A'₂ ← ¹A'₁ electronic transition in this compound is electronically forbidden due to the molecule's D₃h symmetry. niscpr.res.in However, this transition becomes allowed through vibronic coupling, where a non-totally symmetric vibration perturbs the electronic state. The primary inducing mode for this transition is the ν₆ vibration. niscpr.res.in Other e' species modes such as ν₈, ν₉, ν₁₈, and ν₁₉ are also active and create their own false origins in the spectrum. niscpr.res.in

High-resolution studies have enabled the assignment of numerous vibrational frequencies in the ¹A'₂ excited state for the first time. niscpr.res.in Computational studies have also been used to simulate and interpret the IR spectra, particularly focusing on intense bands like the symmetric and asymmetric C-C stretching modes. rsc.orgresearchgate.net

Table 2: Selected Vibrational Frequencies of this compound in the ¹A'₂ Excited State

| Mode | Frequency (cm⁻¹) |

| ν₉ | - |

| ν₁₈ | - |

| ν₁₉ | - |

| ν₈ | - |

| ν₁₃ | - |

| ν₁ | - |

| ν₁₆ | - |

Rotational Raman spectroscopy is a high-resolution technique used to study the rotational energy levels of gas-phase molecules. The pure rotational Raman spectrum of this compound has been investigated using a single-mode argon laser as the excitation source to achieve high resolution. scientificlabs.iesigmaaldrich.comcapes.gov.br

These studies provide valuable data on the molecule's rotational constants and moments of inertia, which are directly related to its molecular structure and bond lengths. The analysis of the high-resolution rotational Raman spectra contributes to a precise determination of the molecule's geometry. smolecule.com

Infrared (IR) Spectroscopy and Vibrational Normal Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure and dynamics of chemical compounds. For this compound, both proton (¹H) and fluorine (¹⁹F) NMR are particularly informative due to the presence of magnetically active nuclei.

The ¹H NMR spectrum of this compound is characterized by its relative simplicity due to the high symmetry of the molecule. The three hydrogen atoms are chemically equivalent, as are the three fluorine atoms. This equivalence results in a single resonance for the protons.

The signal for the three equivalent protons on the aromatic ring is split by the three equivalent fluorine atoms. This coupling between the protons and fluorines, specifically the three-bond coupling (³JHF), results in a quartet. The appearance of a quartet is due to the n+1 rule, where n is the number of equivalent fluorine atoms coupled to the protons.

A study of neat 5-bromo-1,2,3-trifluorobenzene, a related compound, demonstrates the utility of ¹H NMR in conjunction with ¹⁹F decoupling. magritek.com In the standard ¹H NMR spectrum, the proton signals show complex multiplets due to coupling with fluorine. However, when the ¹⁹F nuclei are decoupled, the proton spectrum simplifies significantly, aiding in spectral interpretation. magritek.com

Table 1: ¹H NMR Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-2, H-4, H-6 | Varies with solvent | Quartet | ³JHF |

Note: The exact chemical shift and coupling constant values can vary depending on the solvent and the spectrometer frequency.

Fluorine-19 is a highly sensitive nucleus for NMR spectroscopy, with a 100% natural abundance and a wide chemical shift range, making ¹⁹F NMR a valuable tool for characterizing fluorinated compounds. wikipedia.org In this compound, the three fluorine atoms are chemically equivalent, leading to a single resonance in the ¹⁹F NMR spectrum.

This resonance is split by the three equivalent protons, resulting in a quartet, analogous to the splitting observed in the ¹H NMR spectrum. The coupling constant, in this case, is the same ³JHF.

The chemical shift of the fluorine atoms in this compound is a key parameter. Experimental data shows a ¹⁹F chemical shift of approximately -108.0 ppm relative to a standard reference. rsc.org The large dispersion of chemical shifts in ¹⁹F NMR is advantageous for distinguishing between different fluorine environments within a molecule. wikipedia.org For instance, in 1-bromo-3,4,5-trifluorobenzene, the fluorine at the 4-position is in a different chemical environment from the fluorines at the 3 and 5 positions, resulting in distinct signals. man.ac.uk

Table 2: ¹⁹F NMR Data for this compound

| Fluorines | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| F-1, F-3, F-5 | ~ -108.0 | Quartet | ³JHF |

Note: Chemical shift is relative to a standard, and the exact value may vary with experimental conditions.

The study of molecules dissolved in nematic liquid crystals provides unique insights into molecular structure and anisotropic properties that are averaged out in isotropic solutions. When this compound is dissolved in a nematic liquid crystal, the molecules partially align with the liquid crystal director, leading to the observation of direct dipole-dipole couplings in the NMR spectrum. sigmaaldrich.comubc.ca

Analysis of the proton and fluorine magnetic resonance spectra of this compound oriented in a nematic liquid crystal has allowed for the determination of the proton and fluorine chemical shift anisotropies, which are -2.98 ppm and 104 ppm, respectively. cdnsciencepub.com These studies have also been instrumental in determining the absolute signs of indirect spin-spin coupling constants. cdnsciencepub.com Specifically, the ortho proton-proton (JHH'), fluorine-fluorine (JFF), and ortho proton-fluorine (JHF) coupling constants were all found to be positive, while the para proton-fluorine coupling was determined to be negative. cdnsciencepub.com

Furthermore, these experiments have been used to investigate solute-solvent interactions, particularly the long-range molecular quadrupole moment-mean electric field gradient interaction. ubc.ca The dipolar coupling constants obtained from the NMR spectra of this compound in various nematic liquid crystals have been used to probe these interactions. ubc.ca The analysis of ¹³C satellite spectra in nematic solutions has also provided structural information, although vibrational averaging of the dipolar couplings needs to be considered for accurate structure determination. rsc.org

Research has also explored the anisotropies of the ¹⁹F chemical shifts for a series of fluorobenzenes, including this compound, in nematic solutions. aip.orgaip.org These studies provide values for the principal elements of the shielding tensor for the fluorine nuclei. aip.orgaip.org

Table 3: NMR Data for this compound in Nematic Liquid Crystal

| Parameter | Value |

|---|---|

| Proton Chemical Shift Anisotropy | -2.98 ppm |

| Fluorine Chemical Shift Anisotropy | 104 ppm |

| Sign of JHH' (ortho) | Positive |

| Sign of JFF (ortho) | Positive |

| Sign of JHF (ortho) | Positive |

| Sign of JHF (para) | Negative |

Reactivity and Reaction Mechanisms Involving 1,3,5 Trifluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the fluorine atoms in 1,3,5-trifluorobenzene activates the aromatic ring towards nucleophilic attack. This makes it a suitable substrate for SNAr reactions, where a nucleophile replaces a leaving group (in this case, a fluoride (B91410) ion) on the aromatic ring. This reactivity is particularly useful for introducing oxygen-containing functional groups.

Reaction with Sodium Methoxide (B1231860) for Fluoroanisole Formation

The reaction of this compound with sodium methoxide (NaOCH₃) is a classic example of an SNAr reaction. In this reaction, the methoxide ion (CH₃O⁻), a strong nucleophile, attacks one of the carbon atoms bearing a fluorine atom. This leads to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent loss of a fluoride ion results in the formation of 3,5-difluoroanisole (B31663).

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the sodium cation and enhance the nucleophilicity of the methoxide ion. The rate of these reactions can be influenced by the solvent and the presence of catalysts. For instance, the use of a methanol (B129727) solution of sodium methoxide in DMF with a copper catalyst can facilitate the formation of fluoroanisole derivatives from corresponding bromo- or chlorofluorobenzenes. google.com

SNAr in Flavonoid Synthesis

The reactivity of this compound in SNAr reactions has been harnessed in the total synthesis of complex natural products like flavonoids. acs.orgnih.govacs.orgacs.orgresearchgate.net Flavonoids are a class of plant secondary metabolites with a characteristic C6-C3-C6 skeleton. In a notable synthesis of the bis-C-glucosyl flavonoid, vicenin-2, this compound served as a key starting material. acs.orgnih.govacs.org

The synthetic strategy involved the initial C-glycosylation of this compound, followed by the strategic replacement of the fluorine atoms with oxygen functionalities via SNAr reactions. acs.orgnih.gov This approach allowed for the efficient construction of the A-ring of the flavonoid skeleton. acs.org The use of this compound as the A-ring precursor demonstrates the utility of SNAr reactions in building complex molecular architectures. acs.org

C-H Bond Activation and Functionalization

The activation and functionalization of otherwise inert C-H bonds is a powerful tool in modern organic synthesis. This compound, with its three C-H bonds, can undergo such transformations, typically catalyzed by transition metals.

Iridium-Catalyzed Borylation of Aromatic C-H Bonds

Iridium-catalyzed borylation has emerged as a highly effective method for the direct conversion of C-H bonds into C-B bonds. mdpi.commedium.comumich.edu This transformation is particularly valuable as the resulting arylboronate esters are versatile intermediates that can be used in a wide range of cross-coupling reactions, such as the Suzuki-Miyaura coupling. core.ac.uk

In the case of this compound, iridium catalysts can selectively activate the C-H bonds over the more abundant C-F bonds. msu.edu The reaction typically employs an iridium precatalyst, such as [Ir(OMe)(COD)]₂, a bipyridine or phenanthroline ligand, and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). mdpi.com The generally accepted mechanism involves the formation of an active iridium trisboryl complex. mdpi.com This complex then reacts with the arene through oxidative addition of a C-H bond to the iridium center, forming an Ir(V) intermediate. Subsequent reductive elimination yields the borylated arene and regenerates the active catalyst. The regioselectivity of the borylation is often governed by steric factors, favoring the functionalization of the least hindered C-H bonds. mdpi.comumich.edu

| Reactants | Catalyst System | Product | Key Features |

| This compound, B₂pin₂ | [Ir(OMe)(COD)]₂, dtbpy | 1-Boryl-3,5-difluorobenzene | Selective C-H activation over C-F bonds. msu.edu |

| Aromatic Amides, B₂pin₂ | [Ir(OMe)(COD)]₂, CF₃-bipyridine ligand | ortho-Borylated aromatic amides | Ligand-controlled regioselectivity. |

| Benzamides, B₂pin₂ | [Ir(OMe)(COD)]₂, 8-aminoquinoline | ortho-Borylated benzamides | Directed C-H activation. |

| Benzamides, B₂pin₂ | [Ir(OMe)(COD)]₂, tetramethylphenanthroline | meta-Borylated benzamides | Ligand-switched regioselectivity. |

Stereoselective C-H Activation

The presence of three equivalent C-H bonds in this compound makes it a prochiral molecule. This property allows for the possibility of stereoselective C-H activation, where a chiral catalyst can differentiate between the enantiotopic C-H bonds to produce a chiral product. This is a significant challenge in asymmetric catalysis.

While specific examples of highly enantioselective C-H activation on this compound itself are not extensively detailed in the provided search results, the principles of desymmetrization of prochiral molecules through C-H activation are well-established. nih.govnih.gov Such transformations often rely on chiral ligands that can create a chiral environment around the metal center, guiding the C-H activation to occur at a specific position with a specific stereochemistry. For instance, palladium-catalyzed asymmetric C-H functionalization has been achieved on various substrates using chiral ligands. nih.gov The development of catalysts capable of the enantioselective functionalization of the C-H bonds in this compound would open up new avenues for the synthesis of complex chiral molecules.

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its activation and functionalization a significant challenge. However, the development of new catalytic systems has enabled the transformation of C-F bonds, providing alternative synthetic routes that are complementary to C-H activation. baranlab.org

In the context of this compound, the activation of a C-F bond can lead to the introduction of new functional groups. For example, reactions with nickel complexes bearing N-heterocyclic carbene (NHC) ligands have been shown to activate C-F bonds in polyfluorinated arenes. rsc.org The reaction of [Ni(Mes₂Im)₂] with this compound results in the formation of a nickel fluoroaryl fluoride complex, trans-[Ni(Mes₂Im)₂(F)(3,5-C₆F₂H₃)]. rsc.org This reaction proceeds via oxidative addition of the C-F bond to the nickel center. rsc.org

The competition between C-H and C-F bond activation is a key aspect of the reactivity of fluorinated arenes. core.ac.uk The outcome of the reaction can often be controlled by the choice of the metal catalyst and the reaction conditions. For instance, with certain silylene compounds, this compound undergoes chemoselective C-H bond activation over C-F bond activation. nih.govresearchgate.net In contrast, rhodium-catalyzed reactions have been shown to lead to defluorination. msu.edu The ability to selectively activate either the C-H or C-F bond in this compound significantly enhances its utility as a synthetic building block.

| Reactant | Reagent/Catalyst | Product(s) | Bond Activated |

| This compound | [Ni(Mes₂Im)₂] | trans-[Ni(Mes₂Im)₂(F)(3,5-C₆F₂H₃)] | C-F |

| This compound | L¹Si (a two-coordinate silylene) | L¹SiH(1,3,5-C₆F₃H₂) | C-H |

| This compound | Rh catalyst, HBPin | Defluorination products | C-F |

Nickel-Catalyzed C-F Bond Activation and Mechanistic Studies

Nickel complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have been instrumental in the study of C-F bond activation in fluoroaromatics like this compound. The reaction of [Ni(Mes₂Im)₂] (Mes₂Im = 1,3-dimesityl-imidazolin-2-ylidene) with this compound leads to the insertion of the nickel complex into a C-F bond, forming the fluoroaryl fluoride complex trans-[Ni(Mes₂Im)₂(F)(3,5-C₆F₂H₃)]. rsc.org However, the reaction rate is notably slower compared to more heavily fluorinated arenes, requiring elevated temperatures (80 °C) and several days for completion. rsc.org

Mechanistic investigations suggest that the steric bulk of the NHC ligand plays a crucial role in the reaction pathway. For instance, nickel complexes with sterically demanding NHCs like Mes₂Im tend to favor a radical pathway involving fluorine atom abstraction. rsc.org In contrast, complexes with less bulky NHCs, such as those with isopropyl substituents, may proceed through a concerted oxidative addition mechanism via an η²(C,C) intermediate. rsc.org These studies highlight the tunability of nickel-catalyzed C-F activation by modifying the ligand environment around the metal center.

The general mechanism for nickel-catalyzed C-F/C-H metathesis coupling reactions involves the initial coordination of the fluoroaromatic to the Ni(0) center, followed by oxidative addition of the C-F bond to form a Ni(II) intermediate. mdpi.com Subsequent steps involve reaction with a coupling partner and reductive elimination to yield the final product and regenerate the active Ni(0) species. mdpi.com

Table 1: Nickel-Catalyzed C-F Bond Activation of Fluoroaromatics

| Fluoroaromatic | Nickel Complex | Product | Reaction Time (at RT) |

|---|---|---|---|

| Hexafluorobenzene | [Ni(Mes₂Im)₂] | trans-[Ni(Mes₂Im)₂(F)(C₆F₅)] | Seconds |

| Pentafluorobenzene | [Ni(Mes₂Im)₂] | trans-[Ni(Mes₂Im)₂(F)(2,3,5,6-C₆F₄H)] | Minutes |

| This compound | [Ni(Mes₂Im)₂] | trans-[Ni(Mes₂Im)₂(F)(3,5-C₆F₂H₃)] | Weeks (accelerated at 80°C) |

Data sourced from Kuntze-Fechner et al., 2020. rsc.org

Radical Pathways in C-F Bond Activation

Radical pathways are significant in the C-F bond activation of fluoroaromatics, especially when using nickel complexes with sterically bulky ligands. rsc.org In the reaction of [Ni(Mes₂Im)₂] with hexafluorobenzene, the detection of radical species and various diamagnetic side products supports a radical mechanism for the C-F bond activation step. rsc.org This process is believed to involve a fluorine atom abstraction to generate a [Niᴵ(NHC)₂(F)] species and a phenyl radical. rsc.org

Further evidence for radical involvement comes from EPR spectroscopy of the reaction mixture of [Ni(Mes₂Im)₂] with pentafluorobenzene, which revealed the formation of multiple paramagnetic species, including trans-[Niᴵ(Mes₂Im)₂(F)]. rsc.org Initial mechanistic studies on nickel-catalyzed cross-electrophile coupling of gem-difluoroalkenes also point towards a radical chain pathway, where the C-F bond activation is promoted by oxidative addition to a nickel species. nih.gov

Organometallic Chemistry and Ligand Properties

This compound's electronic properties make it an interesting component in organometallic chemistry, where it can function as a ligand itself or as a core for designing more complex ligands.

Formation of Organometallic Sandwich Complexes

This compound can participate in the formation of organometallic sandwich and half-sandwich complexes. researchgate.netacs.org For example, it can coordinate to a chromium tricarbonyl fragment, [(η⁶-C₆H₃F₃)Cr(CO)₃], in a similar fashion to benzene (B151609) and other substituted arenes. acs.org The vapours of yttrium and gadolinium have been shown to react with 1,3,5-tri-t-butylbenzene, a derivative of this compound's structural isomer, to form metal(0) sandwich complexes. rsc.org The reaction of [RuCp(MeCN)₃]⁺ with 1,3,5-tris(alkylthio)benzenes can yield sandwich-type complexes, demonstrating the versatility of the 1,3,5-substituted benzene core in forming such structures. nih.gov

Role as a Ligand in Catalyst Design

The electron-withdrawing nature of the fluorine atoms in this compound can be exploited in ligand design to fine-tune the electronic properties of metal catalysts. For instance, C₃-symmetric tris(ferrocenyl)arene-based tris-phosphanes with a this compound core have been synthesized. researchgate.net These ligands form homotrinuclear complexes with ruthenium(II) and rhodium(I), and the trifluorinated arene core allows for the adjustment of the oxidation potentials of the resulting complexes. researchgate.net

In palladium-catalyzed C-H olefination reactions, this compound itself can act as a substrate, and the reaction proceeds in high yield when promoted by an S,O-ligand. acs.org Furthermore, iridium catalysts have been developed for the borylation of arenes, where good yields of mono- or triborylated products of this compound can be obtained by adjusting the reaction stoichiometry. msu.edu This contrasts with rhodium catalysts, which tend to cause defluorination. msu.edu

Ligands for Metal-Organic Frameworks (MOFs)

This compound serves as a precursor for the synthesis of tritopic linkers used in the construction of Metal-Organic Frameworks (MOFs). researchgate.net For example, it is a starting material for the synthesis of 3F-BTB (a fluorinated version of 4,4',4''-benzene-1,3,5-triyl-tris-(benzoate)), a linker used to create MOFs with unique properties. researchgate.net The fluorination of the central ring of such linkers can lead to twisted geometries, which in turn influence the structure and properties of the resulting MOF. researchgate.net The electron-withdrawing fluorine atoms in precursors derived from this compound can activate the aromatic ring for nucleophilic substitution reactions, facilitating the synthesis of complex linkers.

Radical Reactions and Intermediates

The study of radical ions of fluorinated benzenes is crucial for understanding reaction pathways in processes like nucleophilic SRN1 substitution and reductive dehalogenation. researchgate.net The this compound radical anion has been studied using optically detected ESR spectroscopy. researchgate.net These studies, combined with quantum chemical calculations, indicate that the radical anion is nonplanar and undergoes fast interconversions between different nonplanar conformations. researchgate.net The regioselectivity of dehalogenation in polyfluoroarenes is determined by the patterns of fluoride ion elimination from their corresponding radical anions. researchgate.net Radical reactions are synthetically important, and their feasibility often depends on the thermodynamics of each step in a radical chain process. rutgers.edu

Optically Detected ESR Spectroscopy of Radical Anions

The radical anion of this compound has been a subject of study using optically detected electron spin resonance (OD ESR) spectroscopy. This technique is particularly valuable for investigating short-lived radical ion pairs at very low concentrations. nsc.ru

The ESR spectrum of the this compound radical anion was successfully obtained for the first time utilizing OD ESR. researchgate.net Experimental data, in conjunction with quantum chemical studies employing density functional theory (DFT) methods (B3LYP and BHHLYP), indicate that this radical anion undergoes rapid interconversions between nonplanar conformations. researchgate.net This dynamic behavior is a key feature of its structure. The ESR spectrum for the radical anion of this compound has been reported in conjunction with a partner that possesses a narrow ESR spectrum. nih.gov

In a solution of squalane (B1681988) at 309 K, the OD ESR spectrum of a mixture containing this compound and p-terphenyl (B122091) (PTP) revealed a signal corresponding to a hyperfine coupling (HFC) constant for the three equivalent fluorine atoms of 7.4 mT and a g-factor of 2.0039. researchgate.net The individual linewidth of 0.77 mT was broad enough to mask the proton HFC. researchgate.net Quantum chemical calculations (BHHLYP/6-31+G*) support the experimental findings, estimating the HFC for the fluorine nuclei. researchgate.net

The potential energy surface (PES) of the this compound radical anion is characterized as a pseudorotation surface composed of nonplanar stationary structures. google.com The energy barriers for this pseudorotation are low, on the order of a few kcal/mol, which leads to spectral exchange phenomena observed in the ESR spectra. nsc.ru This is indicative of thermal transitions between different geometric configurations of the radical anion. nsc.ru

| Property | Value | Source |

| Hyperfine Coupling Constant (a(3F)) | 7.4 mT | researchgate.net |

| g-factor | 2.0039 | researchgate.net |

| Individual Linewidth (ΔH) | 0.77 mT | researchgate.net |

| Temperature of Measurement | 309 K | researchgate.net |

| Solvent | Squalane | researchgate.net |

Photochemical and Photophysical Properties Related to Radical Cations

The study of radical ions, including the radical cation of this compound, is a growing area of interest due to their unique and often unintuitive photophysical dynamics. kudischlab.com These species are typically unstable and highly reactive, making their experimental characterization challenging. kudischlab.com

Radical ion excited states have been identified as extremely redox-active photoreagents in various photoredox transformations. kudischlab.com While their potent redox capabilities can be rationalized by their excited-state redox potentials, the picture is complicated by their ultrafast excited-state relaxation and the emergence of other highly redox-active species under reaction conditions. kudischlab.com

The photophysical properties of this compound itself are relevant to the behavior of its radical cation and have applications in materials science and photonics. fluoromart.com The generation of radical cations can be achieved through single electron transfer (SET) in photoredox catalysis, where a neutral molecule is oxidized by an excited state photocatalyst. uni-regensburg.de These radical cations can then participate in a variety of chemical reactions. uni-regensburg.de

Recent advancements in electrochemically-mediated photoredox catalysis have enabled the study of photoexcited radical ion species with extremely short lifetimes. chemrxiv.org This technique has been used to generate highly oxidizing radical cations that can participate in reactions with substrates that are otherwise difficult to oxidize. chemrxiv.org While specific detailed photophysical data for the this compound radical cation is not extensively reported in the provided context, the general principles of radical cation photochemistry provide a framework for understanding its potential behavior. kudischlab.comuni-regensburg.dechemrxiv.org

Friedel-Crafts Reactions (as a derivative, e.g., 5-Ethenyl-1,2,3-trifluorobenzene)

Friedel-Crafts reactions are a cornerstone of organic synthesis, involving the alkylation or acylation of aromatic rings via electrophilic aromatic substitution. google.com These reactions are typically catalyzed by Lewis acids, with aluminum trichloride (B1173362) (AlCl₃) being a common choice. google.comfluorine1.ru

While direct Friedel-Crafts reactions on highly deactivated rings like this compound can be challenging, derivatives of trifluorobenzenes are known to participate in such transformations. For instance, the intramolecular Friedel-Crafts alkylation of derivatives of other trifluorobenzene isomers has been reported. An example is the synthesis of 5-ethyl-1-(2,3,6-trifluorophenyl)-1,3-dihydroindol-2-one from 2-chloro-N-(4-ethylphenyl)-N-(2,3,6-trifluorophenyl)acetamide in the presence of AlCl₃. fluorine1.rufluorine1.ru This type of reaction is useful for constructing polycyclic compounds. masterorganicchemistry.com

In the context of Friedel-Crafts reactions involving fluorinated benzenes, the position of the fluorine atoms significantly influences the reactivity and regioselectivity of the reaction. For example, the acylation of 1,3-difluorobenzene (B1663923) with various acylating agents typically yields 1-(2,4-difluorophenyl) keto-derivatives. fluorine1.ru

The synthesis of a derivative of 1,2,3-trifluorobenzene, specifically 5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene, can be envisioned through a retrosynthetic analysis involving a Suzuki-Miyaura coupling. A key step in one of the proposed routes is a Friedel-Crafts alkylation to introduce an ethyl group onto a phenyl ring. vulcanchem.com Although this example does not directly involve a Friedel-Crafts reaction on the trifluorobenzene ring itself, it highlights the use of this reaction type in the synthesis of complex molecules containing a trifluorobenzene moiety.

| Reaction Type | Reactants | Product | Catalyst | Source |

| Intramolecular Alkylation | 2-chloro-N-(4-ethylphenyl)-N-(2,3,6-trifluorophenyl)acetamide | 5-ethyl-1-(2,3,6-trifluorophenyl)-1,3-dihydroindol-2-one | AlCl₃ | fluorine1.rufluorine1.ru |

| Chloromethylation | This compound, chloro(methoxy)methane | 1,3,5-tris-(chloromethyl)-2,4,6-trifluorobenzene | AlCl₃ | fluorine1.ru |

Applications of 1,3,5 Trifluorobenzene in Advanced Materials and Chemical Synthesis

Organic Synthesis Intermediate

1,3,5-Trifluorobenzene serves as a crucial intermediate in the synthesis of a wide array of organic compounds. solubilityofthings.comforecastchemicals.com The presence of fluorine atoms significantly influences the reactivity and properties of the benzene (B151609) ring, making it a unique starting material for creating complex molecules with desired characteristics. chemimpex.com

Role in Pharmaceutical Development

The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. This compound is utilized as a precursor in the synthesis of various pharmaceutical intermediates. chemimpex.comguidechem.com

A notable application is in the synthesis of 2,4,6-trifluorobenzylamine, an important intermediate for the anti-AIDS drug, Bictegravir. guidechem.com The synthesis involves a series of reactions starting from this compound, including lithiation, alde-hyde formation, reduction, halogenation, and displacement reactions. guidechem.com This route is highlighted for its mild reaction conditions and suitability for industrial-scale production. guidechem.com

Furthermore, this compound is a starting material for producing 3,5-difluoroaniline, another key pharmaceutical intermediate. guidechem.com This process involves the amination of this compound in the presence of ammonia (B1221849). guidechem.com It has also been used in the synthesis of (-)-epicatechin (B1671481) and its 3-O-gallate, demonstrating its versatility in creating complex natural product derivatives. chemicalbook.comfishersci.ca The compound's ability to be converted into other useful intermediates, such as 3,5-difluorophenol, further expands its utility in medicinal chemistry. google.com

Table 1: Examples of Pharmaceutical Intermediates Synthesized from this compound

| Intermediate | Target Drug/Application | Reference |

| 2,4,6-Trifluorobenzylamine | Anti-AIDS drug Bictegravir | guidechem.com |

| 3,5-Difluoroaniline | Pharmaceutical synthesis | guidechem.com |

| (-)-Epicatechin and 3-O-gallate | Natural product derivatives | chemicalbook.comfishersci.ca |

| 3,5-Difluorophenol | Organic synthesis intermediate | google.com |

Applications in Agrochemicals

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to the agrochemical industry. The incorporation of fluorine can lead to pesticides and herbicides with enhanced efficacy and stability. This compound serves as a building block in the synthesis of various agrochemicals. chemimpex.comsmolecule.com Its derivatives are used to create new crop protection agents with improved performance. chemimpex.com For instance, 3,5-difluoroanisole (B31663), synthesized from this compound, is a key intermediate in the production of certain pesticides. guidechem.com

Precursor for Specialty Chemicals (e.g., polymers, dyes)